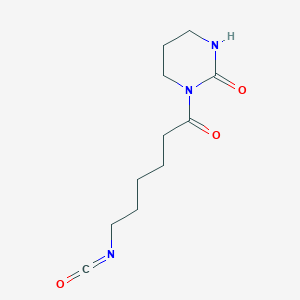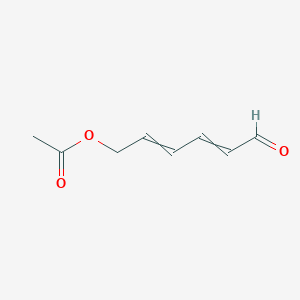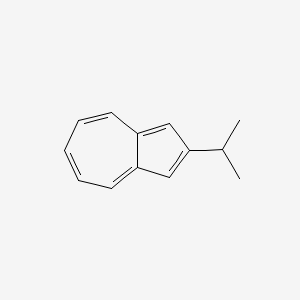
2-(Propan-2-yl)azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)azulene is an aromatic hydrocarbon characterized by its unique chemical structure, which consists of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring. This compound is a derivative of azulene, known for its distinctive blue color and interesting biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)azulene typically involves the aromatization of hydro derivatives. One common method starts with cyclopentadiene and annellates the seven-membered ring, with the required five carbon atoms obtained from the ring-opening of pyridine. Pyrrolidine is often used as a reagent, and continuous steam distillation and extraction are employed for workup .
Industrial Production Methods: Industrial production methods for azulene derivatives, including this compound, often involve the extraction from natural sources such as essential oils of plants like Matricaria chamomilla and Achillea millefolium .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Propan-2-yl)azulene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like p-chloranil.
Reduction: Sodium borohydride is commonly used for the Luche reduction to alcohol.
Substitution: The compound can undergo substitution reactions, such as the 2+2 cycloaddition with dichloro ketene.
Common Reagents and Conditions:
Oxidation: p-Chloranil
Reduction: Sodium borohydride
Substitution: Dichloro ketene
Major Products Formed:
Oxidation: Formation of oxidized azulene derivatives
Reduction: Formation of azulene alcohols
Substitution: Formation of substituted azulene derivatives
Applications De Recherche Scientifique
2-(Propan-2-yl)azulene has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)azulene involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes. It also regulates the secretion of cytokines, proteins that play a significant role in transmitting immunological signals .
Comparaison Avec Des Composés Similaires
Guaiazulene: A derivative of azulene, guaiazulene is a bicyclic sesquiterpene found in essential oils of guaiac and chamomile.
Chamazulene: Another azulene derivative with similar biological properties.
Comparison: 2-(Propan-2-yl)azulene is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Unlike guaiazulene and chamazulene, this compound has shown potential in a broader range of applications, including optoelectronic devices and advanced medical therapies .
Propriétés
Numéro CAS |
92025-84-8 |
|---|---|
Formule moléculaire |
C13H14 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-propan-2-ylazulene |
InChI |
InChI=1S/C13H14/c1-10(2)13-8-11-6-4-3-5-7-12(11)9-13/h3-10H,1-2H3 |
Clé InChI |
SGXXWHQQGCFGPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=CC=CC=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


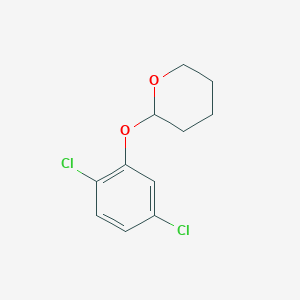
![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
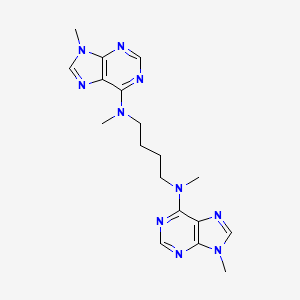

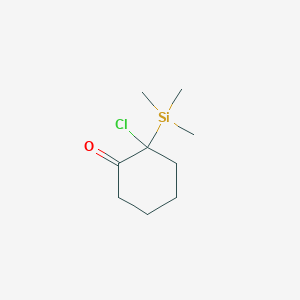
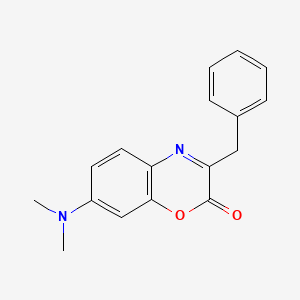
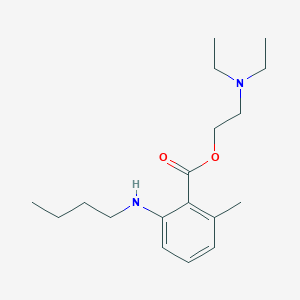
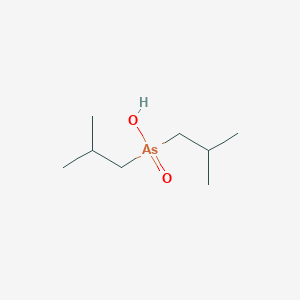
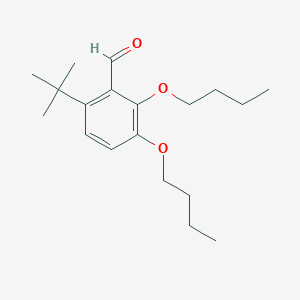
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
